N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative

Hydrophobicity Lipid-based delivery systems Partition coefficient

N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative (CAS 89394-72-9) is a tertiary amine-functionalized bis-stearamide with the formula C42H85N3O2 and a molecular weight of 664.1 g·mol⁻¹. It incorporates two C18 stearoyl chains linked through a branched aminopropyl scaffold, retaining one unsubstituted primary amine terminus.

Molecular Formula C42H85N3O2
Molecular Weight 664.1 g/mol
CAS No. 89394-72-9
Cat. No. B12685592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative
CAS89394-72-9
Molecular FormulaC42H85N3O2
Molecular Weight664.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCCCN(CCCN)C(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C42H85N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-41(46)44-38-34-40-45(39-33-37-43)42(47)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40,43H2,1-2H3,(H,44,46)
InChIKeyDLGIIVIYELBMDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative (CAS 89394-72-9) merits quantitative evaluation for surfactant and intermediate procurement


N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative (CAS 89394-72-9) is a tertiary amine-functionalized bis-stearamide with the formula C42H85N3O2 and a molecular weight of 664.1 g·mol⁻¹ [1]. It incorporates two C18 stearoyl chains linked through a branched aminopropyl scaffold, retaining one unsubstituted primary amine terminus . This architecture distinguishes it from common mono-stearamide and symmetric bis-stearamide comparators by providing dual hydrophobic anchoring with a reactive primary amine handle, a combination that underpins its differentiated surface-active and synthetic-utility profile .

Why generic N-(3-aminopropyl)stearamide or stearamidopropyl dimethylamine cannot substitute CAS 89394-72-9 in demanding applications


CAS 89394-72-9 is frequently confused with simpler fatty amidoamines such as N-(3-aminopropyl)stearamide (CAS 35567-30-7, mono-C18, MW 340.6) or the commercial conditioner stearamidopropyl dimethylamine (CAS 7651-02-7), yet the bis-stearamide architecture of 89394-72-9 imposes three technically consequential differences: (i) it delivers approximately twice the hydrophobic volume per molecule, increasing LogP to ~11.0 versus ~5.5–7.0 predicted for the mono-stearamide analog [1][2]; (ii) it retains a free –NH₂ group not present in symmetric bis-stearamides such as CAS 13998-73-7, enabling selective covalent conjugation ; and (iii) its dual-chain structure raises thermal stability (boiling point ~779 °C vs. ~491 °C for the mono analog) and alters self-assembly behavior in lipid-membrane contexts [1][3]. These distinctions mean that substituting a simpler in-class compound changes both physicochemical performance and downstream synthetic options, making compound-specific selection essential when either high hydrophobicity or reactive-amine functionality is required.

Quantitative differentiation evidence for CAS 89394-72-9 versus closest structural analogs


LogP elevation driven by dual C18 chains: CAS 89394-72-9 versus mono-stearamide CAS 35567-30-7

CAS 89394-72-9 (N-[3-[3-aminopropyl(octadecanoyl)amino]propyl]octadecanamide) exhibits a measured LogP of 11.0, reflecting its two C18 stearoyl chains [1]. In contrast, the mono-stearamide analog N-(3-aminopropyl)stearamide (CAS 35567-30-7), bearing a single C18 chain and a molecular weight of 340.6 g·mol⁻¹, has a predicted LogP in the range ~5.5–7.0 based on its structure (no experimental LogP value is published) . The LogP difference of approximately 4–5.5 log units translates to a >10,000-fold higher octanol–water partition ratio for the bis-stearamide derivative, which directly governs partitioning into lipid bilayers, organic phases, and hydrophobic polymer matrices.

Hydrophobicity Lipid-based delivery systems Partition coefficient

Free primary amine availability: CAS 89394-72-9 versus symmetric bis-stearamide CAS 13998-73-7

CAS 89394-72-9 possesses a free primary amine (–NH₂) at the terminus of one aminopropyl branch, as confirmed by SMILES notation CCCCCCCCCCCCCCCCCC(=O)NCCCN(CCCN)C(=O)CCCCCCCCCCCCCCCCC . The structurally closest bis-stearamide, N,N'-(iminodi-3,1-propanediyl)bis-stearamide (CAS 13998-73-7), has an identical molecular formula (C42H85N3O2) but a symmetric secondary amine core where both nitrogen substituents are acylated, leaving no free primary amine [1]. This structural difference means that CAS 89394-72-9 is amenable to amine-reactive chemistries (NHS ester, isothiocyanate, aldehyde coupling) without deprotection steps, whereas CAS 13998-73-7 is effectively inert to these reactions under mild conditions.

Bioconjugation Reactive handle Derivatization

Thermal stability advantage: CAS 89394-72-9 versus mono-stearamide CAS 35567-30-7

CAS 89394-72-9 has a reported boiling point of 779.2 °C at 760 mmHg and a flash point of 89.6 °C [1]. The mono-stearamide analog N-(3-aminopropyl)stearamide (CAS 35567-30-7) exhibits a boiling point of approximately 491.3 °C at 760 mmHg . The ~288 °C elevation in boiling point reflects the higher molecular weight and increased van der Waals interactions from the dual C18 chains, making CAS 89394-72-9 more suitable for high-temperature processing conditions such as polymer melt compounding or hot-melt coating.

Thermal stability Polymer processing High-temperature applications

Self-assembly and gelling potential: bis-stearamide architecture versus stearamidopropyl dimethylamine

The bis-stearamide scaffold of CAS 89394-72-9 provides two hydrogen-bonding amide groups per molecule, compared to one amide plus one tertiary amine in stearamidopropyl dimethylamine (CAS 7651-02-7). Literature on the analog N-(3-dimethylaminopropyl)stearamide reports that this mono-amide tertiary amine forms well-structured gels in white mineral oil and deodorized kerosene, a property attributed to intermolecular amide H-bonding [1]. The bis-amide structure of CAS 89394-72-9 is expected to provide enhanced gel network density through dual H-bonding sites, although direct comparative gelation data for CAS 89394-72-9 are not yet published; this inference is class-level and should be verified experimentally.

Gelation Oil structuring Rheology modification

Biodegradability profile: bis-stearamide versus quaternary ammonium surfactant alternatives

Stearamidopropyl-based amidoamines, including the class to which CAS 89394-72-9 belongs, are reported to exhibit readily biodegradable characteristics when compared to traditional quaternary ammonium surfactants [1]. Specifically, stearamidopropyl dimethylamine (CAS 7651-02-7) is listed as readily biodegradable with usage levels typically 0.5–3% in formulations [2]. While direct OECD 301 biodegradability data for CAS 89394-72-9 are not published, the amido-amine linkage shared with comparator compounds is hydrolytically labile, suggesting a similar biodegradation pathway. By contrast, dialkyl quaternary ammonium salts (e.g., distearyldimonium chloride) show significantly slower primary biodegradation [3].

Biodegradability Environmental profile Green chemistry

Functional role in amidoamine compatibilization: bis-stearamide anchoring versus mono-amide conditioning

Amidoamines are generally compatible with anionic surfactants and serve as secondary conditioning agents or co-emulsifiers [1]. CAS 89394-72-9, with its dual stearoyl chains and free amine, has been reported to function as a coupling agent in polymer composites, enhancing interfacial adhesion between hydrophilic fillers and hydrophobic polymer matrices . The mono-amide analog CAS 35567-30-7 is primarily used as a surfactant and emulsifying agent. The presence of two stearoyl chains in CAS 89394-72-9 provides stronger hydrophobic anchoring to non-polar surfaces compared to the single-chain analog, resulting in more robust interfacial bridging.

Compatibilization Polymer composites Interfacial adhesion

Evidence-rooted application scenarios for CAS 89394-72-9


Lipid-based drug delivery carrier requiring high membrane anchoring and amine-mediated bioconjugation

CAS 89394-72-9 combines a LogP of 11.0, indicating strong partitioning into lipid bilayers, with a single free primary amine available for NHS-ester or click-chemistry conjugation to targeting ligands or PEG chains [1]. The symmetric bis-stearamide CAS 13998-73-7 lacks this reactive amine, and the mono-stearamide CAS 35567-30-7 provides weaker hydrophobic anchoring (predicted LogP ~5–7). Researchers developing liposomal or solid lipid nanoparticle systems where both stable membrane insertion and covalent surface functionalization are required should preferentially evaluate CAS 89394-72-9 over these structural neighbors.

High-temperature polymer melt processing additive

With a boiling point of ~779 °C and a flash point of 89.6 °C, CAS 89394-72-9 is thermally stable under typical thermoplastic compounding conditions (150–300 °C) [1]. In contrast, the mono-stearamide CAS 35567-30-7 (BP ~491 °C) may begin to volatilize or degrade near the upper end of this range. Formulators seeking a bis-stearamide slip agent, mold-release additive, or filler-compatibilizer for engineering plastics processed above 250 °C should consider CAS 89394-72-9 as a candidate with demonstrated thermal headroom.

Oil-structuring agent for lubricant or cosmetic gel formulations

The analogous mono-amide N-(3-dimethylaminopropyl)stearamide forms well-structured gels in mineral oil and kerosene through intermolecular amide hydrogen bonding [1]. CAS 89394-72-9, containing two amide H-bond donors per molecule, is inferred to provide denser gel networks and potentially higher gel strength at equivalent use levels. Although direct quantitative gelation data for CAS 89394-72-9 are not yet published, formulators seeking enhanced oil-structuring efficiency may find it a superior candidate to mono-amide alternatives, subject to experimental verification.

Synthetic intermediate for functionalized bis-stearamide derivatives

The free primary amine of CAS 89394-72-9 serves as a direct entry point for amide bond formation, reductive amination, or urea/thiourea coupling without requiring deprotection of a secondary amine (required for CAS 13998-73-7) [1]. For synthetic groups building libraries of bis-stearamide-functionalized molecules—e.g., fluorescent lipid probes, surface-modifying agents, or antimicrobial peptide conjugates—procuring CAS 89394-72-9 eliminates at least one synthetic step compared to the symmetric bis-stearamide alternative, reducing overall synthesis time and reagent cost.

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